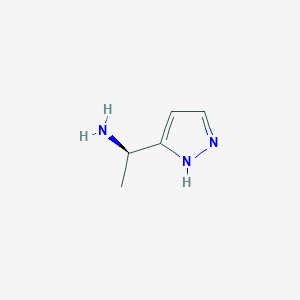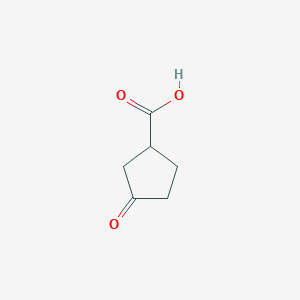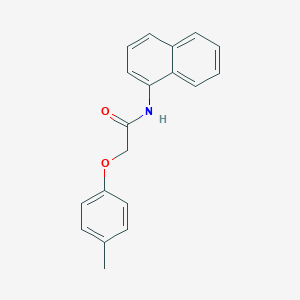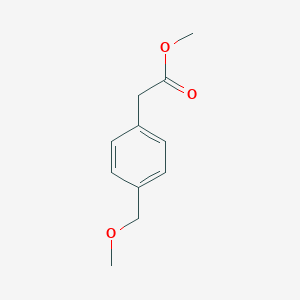![molecular formula C28H31NO2 B171434 1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one CAS No. 35133-39-2](/img/structure/B171434.png)
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one, commonly known as PMPPP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to methcathinone and cathinone. PMPPP is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, it has also been studied for its potential scientific research applications.
作用机制
PMPPP acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters by the presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in increased activation of the postsynaptic neurons, leading to the stimulant effects of PMPPP.
生化和生理效应
PMPPP has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Additionally, PMPPP has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
实验室实验的优点和局限性
PMPPP has several advantages as a research tool, including its high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been found to have potential therapeutic applications, which makes it a useful tool for studying the treatment of depression and attention deficit hyperactivity disorder. However, PMPPP also has several limitations as a research tool, including its potential for abuse and its lack of specificity for the dopamine transporter and the norepinephrine transporter.
未来方向
There are several future directions for the study of PMPPP, including its use as a research tool for studying the mechanisms of action of the dopamine transporter and the norepinephrine transporter. Additionally, PMPPP could be studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder. Further research could also be conducted to study the potential side effects and long-term effects of PMPPP use.
合成方法
PMPPP can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing PMPPP is the Mannich reaction, which involves the reaction of piperidine, benzaldehyde, and 4-methoxyphenylacetone in the presence of a strong base and a solvent such as ethanol.
科学研究应用
PMPPP has been studied for its potential scientific research applications, including its use as a research tool for studying the central nervous system. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder.
属性
CAS 编号 |
35133-39-2 |
|---|---|
产品名称 |
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one |
分子式 |
C28H31NO2 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-(4-benzylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H31NO2/c1-22(29-18-16-24(17-19-29)20-23-8-4-2-5-9-23)28(30)26-12-14-27(15-13-26)31-21-25-10-6-3-7-11-25/h2-15,22,24H,16-21H2,1H3 |
InChI 键 |
JKJGWNLFPHYECD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
其他 CAS 编号 |
35133-39-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)







![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)


